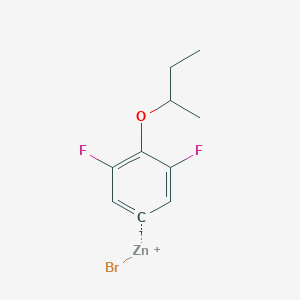![molecular formula C22H23Cl2N3O2S B14881138 5-(2,3-dichlorophenyl)-8,8-dimethyl-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14881138.png)
5-(2,3-dichlorophenyl)-8,8-dimethyl-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD05743641” is a chemical substance with unique properties and applications. It is known for its specific molecular structure and reactivity, making it valuable in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD05743641” involves several steps, including the selection of appropriate starting materials and reagents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of “MFCD05743641” is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization to maintain consistency and efficiency. The use of advanced technologies, such as flow chemistry and process intensification, enhances the production rate and reduces waste.
Chemical Reactions Analysis
Types of Reactions: “MFCD05743641” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups and the overall molecular structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The reactions are often performed in anhydrous solvents to prevent side reactions.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens and alkylating agents. The conditions vary depending on the desired product and the reactivity of the starting material.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
“MFCD05743641” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.
Industry: “MFCD05743641” is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of “MFCD05743641” involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the context of its use and the specific application being studied.
Comparison with Similar Compounds
“MFCD05743641” can be compared with other similar compounds based on its structure, reactivity, and applications. Some similar compounds include:
Compound A: Known for its similar reactivity in oxidation reactions.
Compound B: Shares structural similarities and is used in similar industrial applications.
Compound C: Exhibits comparable biological activity and is studied for its therapeutic potential.
The uniqueness of “MFCD05743641” lies in its specific combination of properties, making it suitable for a wide range of applications and research areas.
Properties
Molecular Formula |
C22H23Cl2N3O2S |
|---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
5-(2,3-dichlorophenyl)-8,8-dimethyl-2-propylsulfanyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C22H23Cl2N3O2S/c1-4-8-30-21-26-19-17(20(29)27-21)15(11-6-5-7-12(23)18(11)24)16-13(25-19)9-22(2,3)10-14(16)28/h5-7,15H,4,8-10H2,1-3H3,(H2,25,26,27,29) |
InChI Key |
SZTIPVBSKMLUSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=C(C(=CC=C4)Cl)Cl)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


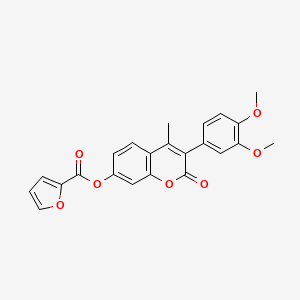

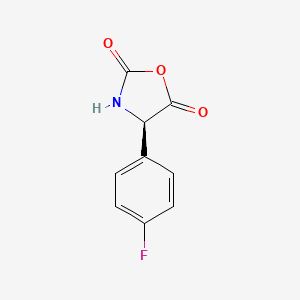

![2-Hydroxy-6,8-dioxaspiro[3.5]nonan-7-one](/img/structure/B14881073.png)
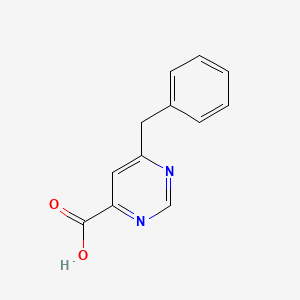
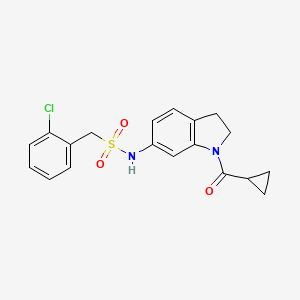
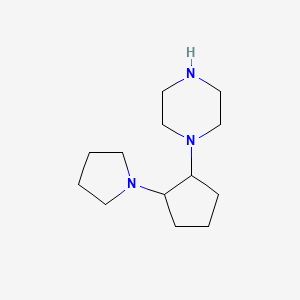
![N-{3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}aspartic acid](/img/structure/B14881116.png)
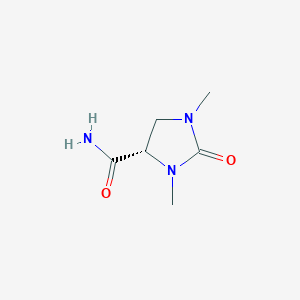
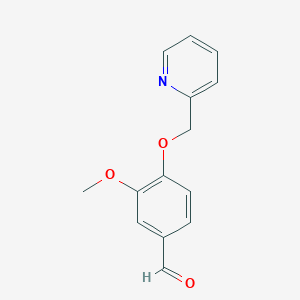
![cis-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B14881125.png)
![1-Bromo-8-fluoro-3-isopropylimidazo[1,5-a]pyridine](/img/structure/B14881132.png)
